molecular formula C10H16ClN3O2 B2818853 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1707580-77-5

5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B2818853
CAS No.: 1707580-77-5
M. Wt: 245.71
InChI Key: FFPTYZYLPURDES-UHFFFAOYSA-N
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Description

5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyrimidine ring substituted with a methoxy group and a piperidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Piperidin-3-yloxy Group: The piperidin-3-yloxy group is attached through nucleophilic substitution reactions, where the piperidine derivative reacts with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-3-yloxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Pharmaceutical Industry: It serves as an intermediate in the production of various pharmaceuticals, contributing to the development of new medications.

    Chemical Research: The compound is utilized in chemical research to explore new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-3-yloxy groups play a crucial role in binding to these targets, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(piperidin-3-yloxy)pyrimidine hydrochloride
  • 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride
  • 5-Methoxy-2-(piperidin-2-yloxy)pyrimidine hydrochloride

Uniqueness

5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride is unique due to the specific positioning of the methoxy and piperidin-3-yloxy groups on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-methoxy-2-piperidin-3-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-14-9-6-12-10(13-7-9)15-8-3-2-4-11-5-8;/h6-8,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPTYZYLPURDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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